2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide is a complex organic compound characterized by its heterocyclic structure containing nitrogen, sulfur, and aromatic rings
Mechanism of Action
Target of Action
The compound, also known as 2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-phenylacetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of enzymes and receptors, showing a wide range of biological activities . .
Mode of Action
It is known that triazole derivatives can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors. The nitro group on the phenyl ring is introduced through nitration reactions, while the thioacetamide moiety is added through thiolation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amino group, leading to the formation of different derivatives.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.
Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for thiolation reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amino derivatives, hydrazine derivatives.
Substitution: : Thiol derivatives, amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics and antifungal agents.
Medicine
The compound's antimicrobial properties also extend to medical applications, where it can be used to treat infections caused by resistant strains of bacteria. Its potential as an anti-inflammatory agent is also being explored.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in material science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(6-substituted-1,2,4-triazolo-thiadiazol-3-yl)pyridine derivatives: : These compounds share a similar heterocyclic structure and have been studied for their antimicrobial properties.
Substituted 1,3,5-triazine heterocycles: : These compounds also contain nitrogen and sulfur atoms and have been explored for their antibacterial activities.
Uniqueness
2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its unique structure allows for a wide range of applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(20-14-6-2-1-3-7-14)12-29-19-22-21-17-10-9-16(23-24(17)19)13-5-4-8-15(11-13)25(27)28/h1-11H,12H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZPHIIYWVEFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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